

An In-depth Technical Guide to Nelociguat for Cardiovascular Disease Research

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Compound of Interest

Compound Name: Nelociguat

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Introduction

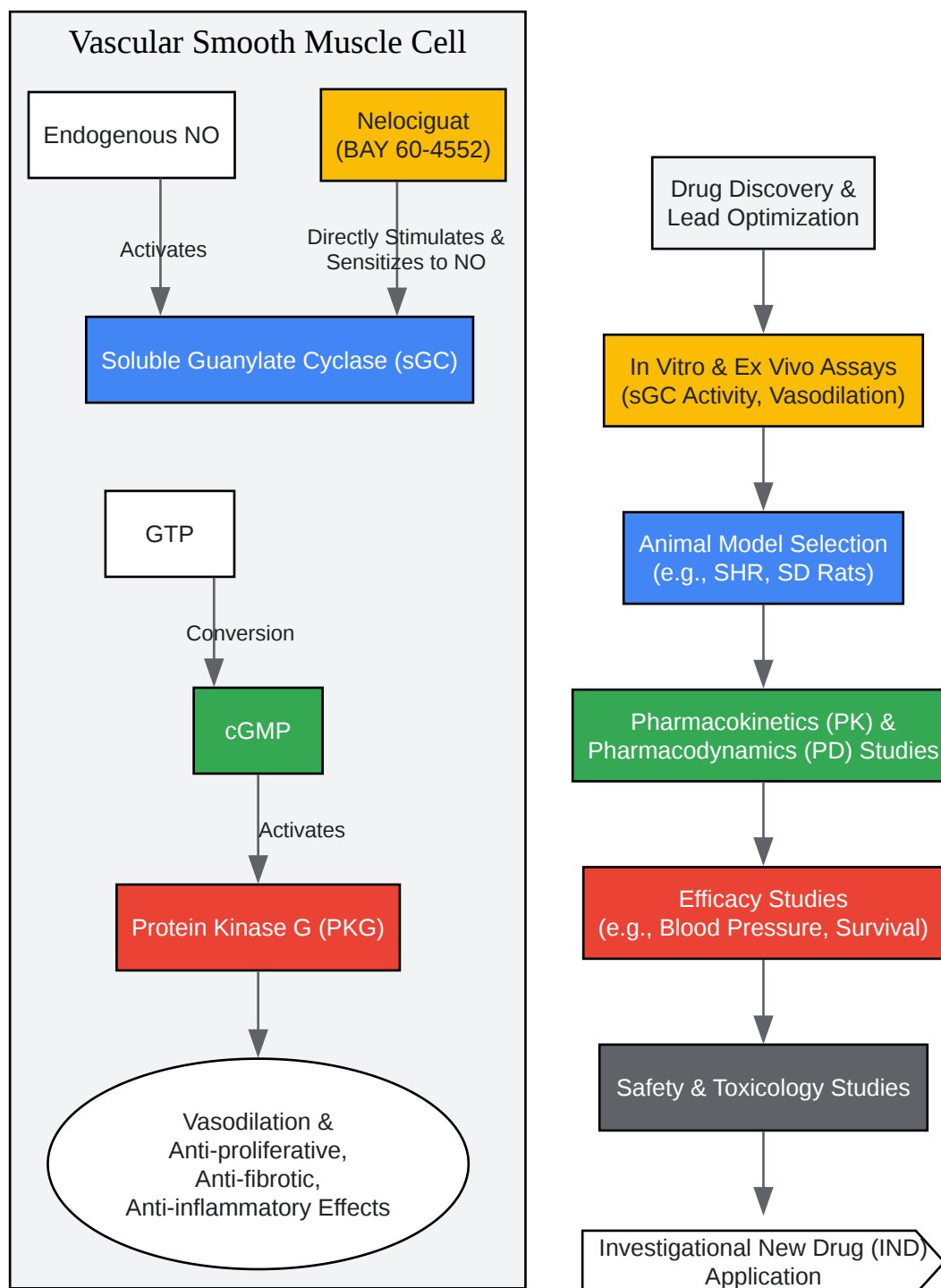
Nelociguat (also known as BAY 60-4552) is a potent, orally available, direct stimulator of soluble guanylate cyclase (sGC).[1][2] It represents a significant area of investigation in cardiovascular disease research due to its unique mechanism of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[3] This pathway is crucial for regulating vascular tone, inflammation, fibrosis, and cardiac function.[4] In pathological conditions such as heart failure and hypertension, endothelial dysfunction leads to reduced NO bioavailability and impaired sGC activity, contributing to disease progression.

Nelociguat offers a therapeutic strategy to restore cGMP signaling independently of endogenous NO, thereby holding promise for the treatment of various cardiovascular disorders. This technical guide provides a comprehensive overview of **Nelociguat**, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Nelociguat directly stimulates sGC, the primary receptor for NO, leading to increased production of the second messenger cGMP. sGC stimulators like **Nelociguat** have a dual mode of action: they can directly activate sGC in an NO-independent manner and also enhance the

sensitivity of sGC to endogenous NO. This leads to a cascade of downstream effects mediated by cGMP-dependent protein kinase G (PKG), resulting in vasodilation, and anti-proliferative, anti-fibrotic, and anti-inflammatory effects.



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